molecular formula C20H16ClFN2O3S B4957127 N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4957127
M. Wt: 418.9 g/mol
InChI Key: NPJZWYRHLBYYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(2-chlorophenyl)-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)glycinamide, also known as CFPSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs and has been studied for its ability to regulate blood glucose levels in patients with type 2 diabetes mellitus. In addition to its anti-diabetic properties, CFPSG has also shown promise in treating other medical conditions, making it a subject of interest for researchers.

Mechanism of Action

The exact mechanism of action of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have suggested that this compound works by activating the ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion and a decrease in blood glucose levels. This compound has also been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition can lead to a decrease in inflammation and a potential anti-cancer effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can improve insulin sensitivity and regulate blood glucose levels in diabetic patients. This compound has also been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its ability to regulate blood glucose levels in diabetic patients. This makes it a useful tool for studying the effects of glucose on various biological processes. This compound also has potential anti-inflammatory and anti-cancer properties, making it a useful tool for studying these conditions. One limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and other adverse effects.

Future Directions

There are many potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the potential anti-inflammatory and anti-cancer properties of this compound in more detail. In addition, this compound may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Overall, this compound is a promising compound that has the potential to lead to the development of new drugs and therapies for a variety of medical conditions.

Synthesis Methods

N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline to produce 2-chloro-N-(4-fluorophenyl)benzamide. This intermediate product is then reacted with phenylsulfonyl chloride to produce N-(2-chlorophenyl)-N-(4-fluorophenyl)-N-(phenylsulfonyl)benzamide. Finally, this compound is reacted with glycine to produce this compound.

Scientific Research Applications

N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound is in the treatment of type 2 diabetes mellitus. Studies have shown that this compound can improve insulin sensitivity and regulate blood glucose levels in diabetic patients. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c21-18-8-4-5-9-19(18)23-20(25)14-24(16-12-10-15(22)11-13-16)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJZWYRHLBYYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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